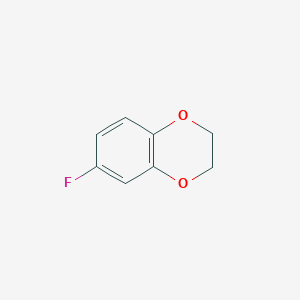

6-氟-2,3-二氢-1,4-苯并二氧杂环

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantioselective Synthesis Analysis

The enantioselective synthesis of fluorine-bearing scaffolds, such as dihydroquinazolone and benzooxazinone, has been achieved through asymmetric fluorocyclization reactions. These reactions are initiated by fluorination and employ double axially chiral anionic phase-transfer catalysts to achieve high diastereo- and enantioselectivities. A wide range of fluorine-containing dihydroquinazolones were obtained with excellent diastereo- and enantioselectivities, demonstrating the potential of this method for the synthesis of complex fluorinated molecules .

Molecular Structure Analysis

The molecular structure of 6-fluoro-2,3-dihydro-1,4-benzodioxine is not directly discussed in the provided papers. However, the synthesis of related fluorinated compounds, such as flumequine, involves the determination of absolute configuration by X-ray structures of diastereoisomeric salts and 1H NMR analysis . This suggests that similar analytical techniques could be applied to determine the molecular structure of 6-fluoro-2,3-dihydro-1,4-benzodioxine.

Chemical Reactions Analysis

The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of the antihypertensive agent Nebivolol, involves a multi-step process including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. The overall yield of this process is 27%, and the reaction conditions are mild, suggesting potential for industrialization . Additionally, the synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol involves methylization, Friedel-Crafts reaction, and Michael addition, with an optimized yield of 78% .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-2,3-dihydro-1,4-benzodioxine are not explicitly detailed in the provided papers. However, the synthesis and characterization of related compounds, such as 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, include IR, 1H NMR, and CHN analysis to confirm their structures. These compounds have also been evaluated for their antimicrobial efficacy, with some showing better inhibitory activity than standard drugs . This suggests that 6-fluoro-2,3-dihydro-1,4-benzodioxine could potentially be characterized and evaluated in a similar manner.

科学研究应用

抗菌和酶抑制

- 合成为抗菌剂和酶抑制剂:研究重点放在合成6-氟-2,3-二氢-1,4-苯并二氧杂环己烷衍生物上,展示出强大的抗菌性能和适度的酶抑制作用。这些衍生物已经被测试对抗各种细菌菌株的有效性,并显示出对脂氧合酶酶的抑制活性(Abbasi et al., 2017)。

细菌生物膜抑制

- 对细菌生物膜的抑制作用:某些合成的6-氟-2,3-二氢-1,4-苯并二氧杂环己烷分子展示出显著的对细菌生物膜的抑制作用,特别是针对大肠杆菌和枯草芽孢杆菌等菌株。这些分子还显示出轻微的细胞毒性(Abbasi et al., 2020)。

除草活性

- 在除草剂开发中的应用:研究已经探索了6-氟-2,3-二氢-1,4-苯并二氧杂环己烷衍生物的除草活性,特别是在对原卟啉原氧化酶的抑制方面,这是一种对于杂草控制至关重要的酶。某些化合物显示出高效性和对作物的安全性,与商业除草剂相媲美(Huang et al., 2005)。

抗炎应用

- 合成用于抗炎性能:从6-氟-2,3-二氢-1,4-苯并二氧杂环己烷衍生的化合物已经被合成用于潜在的抗炎剂。一些衍生物在与其他抗炎药物相比时显示出有希望的结果(Vazquez et al., 1997)。

抗菌筛选

- 设计和合成用于抗菌活性:对6-氟-2,3-二氢-1,4-苯并二氧杂环己烷衍生物的研究还涉及设计新的抗菌剂。这些研究已经确定了对各种细菌和真菌菌株具有显著抗菌活性的化合物(Armenise et al., 2012)。

抗糖尿病剂的合成

- 在抗糖尿病治疗中的潜力:从6-氟-2,3-二氢-1,4-苯并二氧杂环己烷衍生的一系列化合物已经被合成并评估其作为抗糖尿病剂的潜力,显示出对α-葡萄糖苷酶的适度抑制活性(Abbasi et al., 2023)。

抗癌活性研究

- 抗癌应用的研究:一些6-氟-2,3-二氢-1,4-苯并二氧杂环己烷的衍生物已经被合成并研究其抗癌活性。这些研究对特定癌细胞系显示出有希望的结果(Núñez et al., 2006)。

分子对接和计算研究

- 用于抗癌性能的分子对接:对6-硝基-2,3-二氢-1,4-苯并二氧杂环己烷,一种相关化合物,进行了计算和振动研究,以探索其作为抗癌剂的潜力,包括水解酶抑制活性(Shafi et al., 2020)。

安全和危害

The safety information for “6-Fluoro-2,3-dihydro-1,4-benzodioxine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

6-fluoro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBRMEJPAIVOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499301 |

Source

|

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

60458-98-2 |

Source

|

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60458-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)